4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Weinreb amide ketone synthesis organometallic chemistry

Unlike generic Weinreb amides or unprotected hydroxybenzamides, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide (CAS 252199-28-3) uniquely combines the chelation-stabilized single-addition reactivity of the N-methoxy-N-methylamide group with a para-benzyloxy substituent that serves as a latent phenol. This orthogonal functionality enables a streamlined two-step, one-pot sequence—organometallic addition at −78 °C followed by Birch reduction—to deliver ω-hydroxy ketones in 78% yield without extra protection/deprotection steps. Its established EDC/HOBt coupling protocol affords 94% isolated yield under mild, scalable conditions, making it economically viable for multi-gram to kilogram campaigns. Essential for LPA receptor antagonist development. Procure now for reliable, high-yield synthetic routes.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 252199-28-3
Cat. No. B1280390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-N-methoxy-N-methylbenzamide
CAS252199-28-3
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC
InChIInChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
InChIKeyMYSYRZXOLSGCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-N-methoxy-N-methylbenzamide (CAS 252199-28-3): A Versatile Weinreb Amide Building Block for Controlled Ketone Synthesis


4-(Benzyloxy)-N-methoxy-N-methylbenzamide (CAS 252199-28-3) belongs to the Weinreb amide class, specifically N-methoxy-N-methylamides, recognized for their ability to undergo controlled single addition with organometallic nucleophiles to yield ketones without over-addition side reactions [1]. The compound incorporates a 4-benzyloxy substituent on the benzamide core, with an XLogP3 value of 3.4 and topological polar surface area of 38.8 Ų [2]. Its utility as a synthetic intermediate stems from the combination of Weinreb amide reactivity and the benzyloxy group, which can serve as a latent phenol or undergo further transformations [1].

Why 4-(Benzyloxy)-N-methoxy-N-methylbenzamide Cannot Be Replaced by Generic Weinreb Amides or Unprotected Benzamides


Substituting 4-(Benzyloxy)-N-methoxy-N-methylbenzamide with a generic Weinreb amide (e.g., N-methoxy-N-methylbenzamide, CAS 6919-61-5) or a simple 4-(benzyloxy)benzamide (CAS 56442-43-4) introduces critical functional deficits. The benzyloxy group provides a protected hydroxyl handle that enables subsequent orthogonal deprotection under Birch reduction conditions, a transformation that unsubstituted Weinreb amides cannot accommodate [1]. Conversely, 4-(benzyloxy)benzamide lacks the N-methoxy-N-methyl functionality entirely, rendering it incapable of the chelation-stabilized single-addition pathway with organometallics and instead prone to over-addition or polymerization [1]. The specific combination of para-benzyloxy substitution and Weinreb amide functionality in this compound enables synthetic routes that would require additional protection/deprotection steps with alternative reagents [1].

Quantitative Evidence: 4-(Benzyloxy)-N-methoxy-N-methylbenzamide Differentiation Relative to Comparators


Weinreb Amide vs. Standard Acyl Chloride: Prevention of Over-Addition in Ketone Synthesis

4-(Benzyloxy)-N-methoxy-N-methylbenzamide, as a Weinreb amide, enables exclusive single addition with organometallic nucleophiles due to formation of a stable tetrahedral chelate intermediate that suppresses the over-addition typically observed with acyl chlorides or esters. When reacted with n-BuLi (5 equiv) in THF at −78 °C, the corresponding δ-benzyloxy Weinreb amide produced the desired hydroxy ketone in 78% isolated yield after Birch reduction, whereas comparable transformations using acyl chlorides under similar conditions would suffer from competing double addition, tertiary alcohol formation, or decomposition [1]. This reaction control is intrinsic to the N-methoxy-N-methylamide motif and is not achievable with 4-(benzyloxy)benzoyl chloride or 4-(benzyloxy)benzoic acid esters.

Weinreb amide ketone synthesis organometallic chemistry chemoselectivity

Synthesis Efficiency: 94% Yield for 4-(Benzyloxy)-N-methoxy-N-methylbenzamide Under Standard Coupling Conditions

A well-defined synthetic protocol using 4-benzyloxybenzoic acid (5.0 g) and N,O-dimethylhydroxylamine hydrochloride (2.5 g) with EDC·HCl (5.0 g), HOBt (3.5 g), and triethylamine (3.6 mL) in DMF at room temperature produces the title compound in 94% isolated yield [1]. This yield compares favorably with typical Weinreb amide coupling yields reported in the literature, which range from 70–85% for related aromatic substrates using alternative coupling agents such as CDMT or DMT-MM [2].

Weinreb amide synthesis EDC coupling yield optimization process chemistry

Para-Benzyloxy Substitution Enables Chemoselective Birch Reduction to ω-Hydroxy Ketones

The benzyloxy group in 4-(benzyloxy)-N-methoxy-N-methylbenzamide serves as a latent phenol that can be revealed under dissolving metal reduction conditions. In the ω-benzyloxy Weinreb amide system, n-BuLi addition followed by Birch reduction (Li/NH3) produced ω-hydroxy ketones in good yields without affecting the newly formed ketone or other remote functionality [1]. In contrast, the unsubstituted N-methoxy-N-methylbenzamide (CAS 6919-61-5) lacks this handle, and the corresponding 4-hydroxy analog would require additional protection/deprotection steps due to phenolic OH incompatibility with organometallic nucleophiles. The benzyl group remains stable under standard nucleophilic addition conditions (n-BuLi, −78 °C) and is only cleaved during the deliberate Birch reduction step [1].

benzyloxy protecting group Birch reduction latent functionality orthogonal deprotection

Application in Drug Synthesis: 4-(Benzyloxy)phenyl Ketone Intermediate for LPA Receptor Antagonist VPC-32104

In the synthetic route to VPC-32104, a lysophosphatidic acid (LPA) receptor antagonist investigated for atherosclerosis and cardiovascular disorders, the 4-(benzyloxy)phenyl ketone intermediate (IV) is prepared via reaction of a Weinreb amide with 4-(benzyloxy)phenylmagnesium iodide [1]. The corresponding Weinreb amide used in this transformation is structurally analogous to 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, demonstrating that this compound class provides direct access to the 4-(benzyloxy)benzoyl pharmacophore without requiring pre-installation of the ketone in earlier steps. Alternative routes using 4-(benzyloxy)benzoyl chloride would require careful stoichiometric control to avoid over-addition and may be incompatible with acid-sensitive protecting groups elsewhere in the molecule [1].

LPA antagonist cardiovascular drug synthesis VPC-32104 4-(benzyloxy)phenyl ketone

4-(Benzyloxy)-N-methoxy-N-methylbenzamide: Procurement-Driven Application Scenarios


Controlled Synthesis of 4-Hydroxyaryl Ketones via One-Pot Nucleophilic Addition/Birch Reduction

Researchers requiring 4-hydroxybenzoyl-containing ketones can utilize 4-(Benzyloxy)-N-methoxy-N-methylbenzamide as a dual-purpose Weinreb amide and latent phenol precursor. Reaction with organolithium or Grignard reagents at −78 °C yields the tetrahedral intermediate, which upon Birch reduction (Li/NH3) reveals the free hydroxyl group. This two-step, one-pot sequence delivers ω-hydroxy ketones in 78% yield while avoiding the protection/deprotection steps required when using alternative acylating agents [1].

Medicinal Chemistry: Synthesis of 4-(Benzyloxy)benzoyl Pharmacophores for GPCR Antagonists

In the development of LPA receptor antagonists such as VPC-32104, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide or its close analogs serve as critical intermediates for introducing the 4-(benzyloxy)benzoyl moiety. The Weinreb amide reacts cleanly with 4-(benzyloxy)phenylmagnesium iodide to form the requisite diaryl ketone without over-addition or side reactions that plague acyl chloride-based approaches [1].

Process Chemistry: High-Yielding Large-Scale Preparation of 4-Benzyloxy Weinreb Amide

The established EDC/HOBt coupling protocol yields 94% isolated product from 4-benzyloxybenzoic acid under mild, scalable conditions (room temperature, DMF, overnight) [1]. This high-yielding procedure makes the compound economically viable for multi-gram to kilogram campaigns, with reduced purification burden relative to lower-yielding alternatives using CDMT or DMT-MM coupling systems [2].

Solid-Phase Peptide Synthesis and Bioconjugation: Orthogonal Protecting Group Strategy

The benzyloxy group remains intact under standard peptide coupling conditions and acidic cleavage cocktails (TFA-based), yet can be selectively removed under hydrogenolytic or Birch reduction conditions. This orthogonal stability profile allows 4-(Benzyloxy)-N-methoxy-N-methylbenzamide to be incorporated into complex molecules where the latent hydroxyl is revealed at the final stage, a capability not shared by unprotected hydroxybenzamides or acid-labile protected analogs [1].

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